

# IWY357: A Promising Antimalarial Candidate with No Observed Cross-Resistance

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IWY357

Cat. No.: B15559392

[Get Quote](#)

For Immediate Release

Geneva, Switzerland – December 3, 2025 – In the global fight against malaria, the emergence of drug-resistant parasites poses a significant threat to the efficacy of current treatments.

**IWY357**, a novel antimalarial compound in preclinical development by Novartis, has demonstrated a promising profile of activity with no evidence of cross-resistance to existing antimalarial drugs.<sup>[1][2][3]</sup> This characteristic positions **IWY357** as a potentially critical tool for future malaria control and elimination strategies.

Developed in partnership with the Medicines for Malaria Venture (MMV), **IWY357** is distinguished by its novel and currently unknown mechanism of action.<sup>[1][3]</sup> This novelty is a key factor in its ability to overcome the resistance mechanisms that have rendered many current therapies less effective.

## Comparative Analysis of Resistance Profiles

The development of new antimalarials must address the challenge of widespread resistance to drugs such as chloroquine and the emerging resistance to artemisinin-based combination therapies (ACTs), the current standard of care. Preclinical assessments indicate that **IWY357** is active against a range of *Plasmodium falciparum* strains, including those resistant to current drugs.<sup>[2][3]</sup> Furthermore, in laboratory studies, no resistant mutants to **IWY357** have been identified.<sup>[1]</sup>

While specific quantitative data from head-to-head comparisons with resistant parasite lines are not yet publicly available due to the early stage of development, the qualitative statement of "no cross-resistance" from the developing partners is a strong indicator of its potential.[1][2]

| Feature                  | IWY357                                  | Artemisinin Derivatives                         | Chloroquine                      |
|--------------------------|-----------------------------------------|-------------------------------------------------|----------------------------------|
| Mechanism of Action      | Novel and Unknown[1]                    | Activation by heme, leading to oxidative stress | Inhibition of hemozoin formation |
| Known Resistance         | No resistant mutants identified[1]      | Mutations in the Kelch13 gene                   | Mutations in the PfCRT gene      |
| Cross-Resistance Profile | No cross-resistance observed[1][2]      | N/A                                             | Widespread                       |
| Development Stage        | Preclinical; GLP toxicology complete[1] | In clinical use                                 | In clinical use                  |

Caption: A summary comparison of **IWY357** with existing antimalarials.

## Understanding Cross-Resistance in Antimalarials

Cross-resistance occurs when a parasite strain that has developed resistance to one drug is also resistant to another drug, often due to a shared mechanism of action or resistance pathway. The absence of cross-resistance for **IWY357** suggests that its mode of action does not overlap with those of current and historical antimalarials.



[Click to download full resolution via product page](#)

Caption: Signaling pathway diagram illustrating the concept of cross-resistance.

## Experimental Protocols for Assessing Cross-Resistance

While specific protocols for **IWY357** are not public, the following represents a standard methodology for evaluating the cross-resistance profile of a novel antimalarial compound.

### 1. In Vitro Susceptibility Testing of Laboratory-Adapted Strains:

- Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against a panel of *P. falciparum* strains with well-characterized resistance profiles.
- Methodology:
  - A panel of parasite strains is cultured, including a drug-sensitive reference strain (e.g., 3D7) and strains resistant to chloroquine, pyrimethamine, atovaquone, and artemisinin.
  - The parasites are exposed to a range of concentrations of the test compound.
  - Parasite growth is measured after a set incubation period (typically 48-72 hours) using methods such as SYBR Green I-based fluorescence assay, pLDH assay, or microscopy.
  - IC50 values are calculated and compared across the different strains. A significant increase in the IC50 for a resistant strain compared to the sensitive strain indicates cross-resistance.

### 2. In Vitro Resistance Selection Studies:

- Objective: To determine the propensity of parasites to develop resistance to the test compound.
- Methodology:

- A drug-sensitive parasite line is cultured under continuous exposure to the test compound at a concentration around the IC50.
- The drug pressure is gradually increased over an extended period.
- The emergence of any resistant parasites is monitored by regular IC50 testing.
- If resistance emerges, the resistant line is cloned and its genome is sequenced to identify potential resistance-conferring mutations.



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for in vitro cross-resistance testing.

## Future Outlook

The progression of **IWY357** into first-in-human Phase 1 clinical studies will be a critical next step in its development.<sup>[1]</sup> As a compound with a novel mechanism of action and no observed cross-resistance, **IWY357** holds the potential to be a valuable component of future antimalarial therapies, particularly in combination with other agents to protect against the development of resistance. Further data from clinical trials will be essential to fully characterize its efficacy and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Advancing Malaria Treatment: Novartis AG's IWY-357 Targets Falciparum Parasite in Phase 1 Development [synapse.patsnap.com]
- 2. IWY357 | Medicines for Malaria Venture [mmv.org]
- 3. drughunter.com [drughunter.com]
- To cite this document: BenchChem. [IWY357: A Promising Antimalarial Candidate with No Observed Cross-Resistance]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15559392#cross-resistance-profile-of-iwy357-with-existing-antimalarials]

---

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)